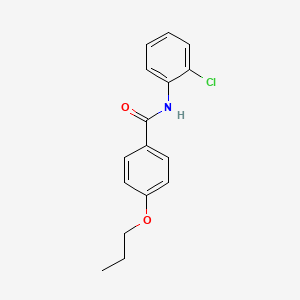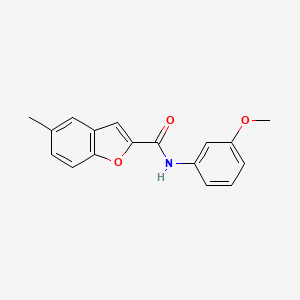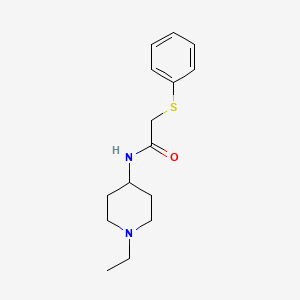![molecular formula C17H15N5OS2 B4632486 2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4632486.png)
2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide
Overview
Description
2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C17H15N5OS2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.07180247 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed various derivatives of [1,2,4]triazoloquinazolinium compounds, including those related to 2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-1,3-thiazol-2-ylacetamide, for their potential applications in scientific research. The preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides demonstrates the intricate synthetic routes involved in producing these compounds, providing a basis for further chemical modifications and studies (Crabb et al., 1999).
Antimicrobial Activity
The synthesis and evaluation of quinoline derivatives containing an azole nucleus, including [1,2,4]triazoloquinazoline analogs, highlight their potential antimicrobial properties. These derivatives have been shown to exhibit significant activity against a variety of microorganisms, suggesting their application in developing new antimicrobial agents (Özyanik et al., 2012).
Anticancer Potential
The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives aim at meeting the structural requirements essential for anticancer activity. The creation of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives showcases efforts to explore the anticancer potential of these compounds, with some showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Novel Synthetic Routes
Research into the synthesis of novel 2-Methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and derivatives demonstrates the ongoing exploration of new synthetic routes and chemical transformations. This work not only expands the chemical space of triazoloquinazoline derivatives but also opens new avenues for their application in various fields of scientific research (Al-Salahi & Geffken, 2011).
Properties
IUPAC Name |
2-[(5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-10-4-3-5-12-11(2)8-13-20-21-17(22(13)15(10)12)25-9-14(23)19-16-18-6-7-24-16/h3-8H,9H2,1-2H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBDEJSNMBJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=NN=C(N32)SCC(=O)NC4=NC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(3-NITROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE](/img/structure/B4632410.png)
![2-methoxy-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B4632415.png)

![N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE](/img/structure/B4632429.png)
![5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4632433.png)

![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4632465.png)

![ISOPROPYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4632473.png)

![2-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide](/img/structure/B4632495.png)
![2-chloro-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4632497.png)
![4-{[3-(aminocarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4632499.png)

